2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperazine ring, a quinazoline moiety, and a sulfanylidene group
Preparation Methods
The synthesis of 2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The intermediate products are then subjected to further reactions to introduce the piperazine and quinazoline moieties .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazolines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring is known to modulate pharmacokinetic properties, while the quinazoline moiety can interact with enzymes and receptors involved in various biological pathways . The sulfanylidene group may also play a role in the compound’s biological activity by participating in redox reactions .
Comparison with Similar Compounds
Similar compounds include other piperazine and quinazoline derivatives. For example:
Piperazine Derivatives: Compounds like trimetazidine and ranolazine, which are used in pharmaceuticals for their biological activity.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
What sets 2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one apart is its unique combination of these moieties, which may confer distinct biological properties and therapeutic potential .
Properties
Molecular Formula |
C25H27N5O2S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C25H27N5O2S/c1-16-6-5-7-18(14-16)29-13-12-28(15-17(29)2)22(31)11-10-21-24(32)30-23(26-21)19-8-3-4-9-20(19)27-25(30)33/h3-9,14,17,21,26H,10-13,15H2,1-2H3 |
InChI Key |
IWJVHEHYMALADA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Origin of Product |
United States |
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